An In-depth Technical Guide to α-Cholestane-d4: A Senior Application Scientist's Perspective
An In-depth Technical Guide to α-Cholestane-d4: A Senior Application Scientist's Perspective
Introduction
α-Cholestane-d4 is a stable isotope-labeled analog of 5α-cholestane, a fully saturated tetracyclic steroid. In the realm of analytical chemistry, particularly within biomedical and environmental research, its significance lies in its role as a high-fidelity internal standard. The incorporation of four deuterium atoms at specific, stable positions (2,2,4,4) on the A-ring of the cholestane backbone provides a distinct mass shift, allowing for its differentiation from the endogenous, non-labeled analyte by mass spectrometry. This key feature, combined with its chemical and physical properties that closely mimic those of native sterols, makes α-Cholestane-d4 an indispensable tool for isotope dilution mass spectrometry (IDMS). This guide offers a comprehensive technical overview, grounded in scientific principles and practical application, for researchers, scientists, and drug development professionals leveraging this critical analytical standard.
Physicochemical Properties
A fundamental understanding of the physicochemical characteristics of α-Cholestane-d4 is paramount for its effective use. These properties dictate its solubility, stability, and chromatographic behavior, which are critical considerations in method development.
| Property | Value | Reference(s) |
| IUPAC Name | (5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | [1] |
| Synonyms | 5α-Cholestane-2,2,4,4-d4, (5α)-Cholestane-2,2,4,4-d4 | [2] |
| CAS Number | 205529-74-4 | [3] |
| Molecular Formula | C₂₇D₄H₄₄ | [3] |
| Molecular Weight | 376.69 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Ethanol (20 mg/mL), DMF (1 mg/mL), DMSO (0.1 mg/mL) | [5] |
| Storage Conditions | Store as a solid at -20°C for up to 3 years. In solution, store at -80°C for up to 6 months to prevent solvent evaporation and potential degradation. | [4] |
Synthesis and Isotopic Purity
The synthesis of α-Cholestane-d4 is a multi-step process that requires careful control to ensure the specific placement and high incorporation of deuterium atoms. A plausible and efficient synthetic route starts from the readily available 5α-cholestan-3-one.
Proposed Synthetic Pathway
Caption: Plausible synthesis of α-Cholestane-d4 from 5α-cholestan-3-one.
The core of this synthesis is the base-catalyzed hydrogen-deuterium exchange at the α-positions to the carbonyl group in 5α-cholestan-3-one.[6] Refluxing the starting material in a deuterated solvent system, such as deuterium oxide (D₂O) with a base like sodium deuteroxide (NaOD) in a co-solvent like dioxane, facilitates the enolization of the ketone and subsequent replacement of the acidic α-protons at the C2 and C4 positions with deuterium. The final step involves the reduction of the carbonyl group to a methylene group, which can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, to yield the final product, α-Cholestane-d4.
Isotopic Purity: The isotopic purity of the final product is a critical quality parameter. It is typically assessed by mass spectrometry, where a high isotopic enrichment (ideally ≥98%) is desired to minimize any potential interference from unlabeled or partially labeled species in the analytical measurement.
Core Application: The Lynchpin of Isotope Dilution Mass Spectrometry
The primary application of α-Cholestane-d4 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of cholesterol and other related sterols.
The Principle of IDMS
IDMS is a definitive analytical method that provides a high degree of accuracy and precision. The core principle involves adding a known amount of the isotopically labeled internal standard (α-Cholestane-d4) to a sample at the very beginning of the analytical workflow. This "spiked" sample is then subjected to the entire sample preparation procedure, including extraction, purification, and derivatization. Because the internal standard is chemically identical to the analyte, it experiences the same losses and variations throughout the process.
Advantages of α-Cholestane-d4 in IDMS
-
Correction for Analytical Variability: By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any variations in sample recovery, injection volume, and ionization efficiency are effectively normalized.
-
Enhanced Accuracy and Precision: This normalization leads to a significant improvement in the accuracy and precision of the measurement compared to methods that rely on external calibration alone.
-
Matrix Effect Mitigation: In complex biological matrices like plasma or feces, co-eluting compounds can suppress or enhance the ionization of the analyte. Since the internal standard co-elutes with the analyte and is similarly affected, these matrix effects are largely canceled out.
General Workflow for Sterol Quantification
Caption: A typical workflow for the quantification of sterols using α-Cholestane-d4 as an internal standard.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of α-Cholestane-d4 and dissolve it in a suitable solvent such as ethanol or chloroform in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution. These will be used for spiking samples and preparing calibration standards.
-
Storage: Store all solutions in tightly sealed vials at -20°C or below to minimize solvent evaporation.
Protocol 1: Quantification of Total Cholesterol in Human Plasma by GC-IDMS
This protocol is adapted from established reference methods for cholesterol analysis.[7][8]
-
Sample Preparation:
-
Pipette 50 µL of plasma into a glass tube with a PTFE-lined cap.
-
Add a known amount of α-Cholestane-d4 working solution.
-
Add 500 µL of 0.5 N KOH in methanol for saponification of cholesteryl esters.
-
Incubate at 60°C for 20 minutes.
-
-
Extraction:
-
After cooling, add 450 µL of water and 900 µL of hexane.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another portion of hexane and combine the extracts.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 60 µL of a silylating agent, such as a 9:1 mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS).
-
Seal the tube and heat at 80°C for 1 hour to form the trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
| GC-MS Parameter | Typical Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | Initial: 260°C for 3 min, ramp to 320°C at 10°C/min, hold for 8 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined based on the mass spectra of the derivatives |
Protocol 2: Analysis of Fecal Neutral Sterols by GC-IDMS
This protocol is based on validated methods for fecal sterol analysis.[9][10]
-
Sample Preparation:
-
Lyophilize a known weight of fecal sample to determine the dry weight.
-
Homogenize a portion of the lyophilized sample.
-
Accurately weigh a subsample and add a known amount of α-Cholestane-d4.
-
-
Saponification and Extraction:
-
Perform a direct hot saponification with alkaline methanol.
-
Extract the unsaponifiable fraction with hexane.
-
-
Derivatization and Analysis:
-
Derivatize the extracted sterols to their TMS ethers as described in Protocol 1.
-
Analyze by GC-MS using similar conditions, with potential modifications to the temperature program to resolve the more complex mixture of sterols found in feces.
-
Data Interpretation and Quality Control
Mass Spectra of TMS-Derivatized Sterols
The electron ionization mass spectrum of TMS-derivatized 5α-cholestane will exhibit a characteristic fragmentation pattern. The molecular ion (M⁺) will be observed, and key fragment ions will result from cleavages of the steroid nucleus and the TMS group. For the TMS derivative of α-Cholestane-d4, the molecular ion and key fragments will be shifted by +4 m/z units compared to the non-labeled analog.
Calibration and Quantification
Quantification is achieved by constructing a calibration curve. This is done by analyzing a series of calibration standards containing a fixed amount of the internal standard (α-Cholestane-d4) and varying known amounts of the analyte (e.g., cholesterol). A plot of the peak area ratio (analyte/internal standard) versus the concentration of the analyte should yield a linear relationship. The concentration of the analyte in unknown samples can then be determined from their measured peak area ratios using this calibration curve.
Method Validation
Any quantitative method using α-Cholestane-d4 should be validated to ensure its reliability. Key validation parameters include:
-
Linearity: The range over which the response is proportional to the concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among replicate measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix.
Troubleshooting
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No or low signal for both analyte and internal standard | - Injection problem (e.g., clogged syringe) - GC-MS system malfunction - Incomplete derivatization | - Check syringe and injector maintenance - Verify GC-MS system performance with a known standard - Optimize derivatization conditions (time, temperature, reagent) |
| Good internal standard signal, but low analyte signal | - Low concentration of analyte in the sample - Degradation of the analyte during sample preparation | - Check sample integrity - Investigate potential for analyte degradation under the chosen conditions |
| High variability in results | - Inconsistent sample preparation - Leaks in the GC system - Poor chromatographic peak shape | - Ensure consistent pipetting and extraction procedures - Perform a leak check of the GC system - Check column installation and consider column replacement |
| Non-linear calibration curve | - Saturation of the detector at high concentrations - Inappropriate range of calibration standards | - Dilute high concentration samples - Adjust the concentration range of the calibration standards |
Conclusion
α-Cholestane-d4 is a cornerstone for the accurate and precise quantification of cholesterol and related sterols in complex biological and environmental matrices. Its role as an internal standard in isotope dilution mass spectrometry is pivotal for overcoming the challenges of analytical variability and matrix effects. A thorough understanding of its properties, the principles of its application, and the nuances of the analytical methods in which it is employed is essential for generating high-quality, reliable data. This guide provides a framework for researchers to effectively utilize α-Cholestane-d4, ensuring the scientific integrity and robustness of their findings.
References
-
Arkivoc. (2012). Site-specific synthesis and application of deuterium-labeled sterols. Retrieved from [Link]
-
PubChem. (n.d.). 5alpha-Cholestan-3-one. Retrieved from [Link]
- Schött, H. F., et al. (2018). A Validated, Fast Method for Quantification of Sterols and Gut Microbiome Derived 5α/β-Stanols in Human Feces by Isotope Dilution LC-High-Resolution MS. Journal of the American Society for Mass Spectrometry, 29(9), 1839-1848.
-
NIST. (n.d.). Cholestan-3-ol, (3β,5α)-, TMS derivative. Retrieved from [Link]
-
PubChem. (n.d.). 5alpha-Cholestane. Retrieved from [Link]
- Alegria, A., et al. (2017). Determination of Fecal Sterols Following a Diet With and Without Plant Sterols. Journal of the American Oil Chemists' Society, 94(11), 1395-1405.
-
ResearchGate. (n.d.). Low-field part of the 1 H NMR spectra of 5α-and 5β-cholestan-3-ones. Retrieved from [Link]
- Vesper, H. W., et al. (2007). Proposed Serum Cholesterol Reference Measurement Procedure by Gas Chromatography-Isotope Dilution Mass Spectrometry. Clinical Chemistry, 53(7), 1239-1245.
-
Human Metabolome Database. (n.d.). 5alpha-Cholestane. Retrieved from [Link]
- Park, J. E., et al. (2019). High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina. Journal of Lipid Research, 60(1), 146-156.
Sources
- 1. 5α-Cholestane(481-21-0) 13C NMR spectrum [chemicalbook.com]
- 2. 5ALPHA-CHOLESTAN-3-ONE(566-88-1) 13C NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for simultaneous measurements of traces of heptadeuterated cholesterol and cholesterol by gas chromatography-mass spectrometry: application in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Validated, Fast Method for Quantification of Sterols and Gut Microbiome Derived 5α/β-Stanols in Human Feces by Isotope Dilution LC-High-Resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
